tert-Butyl 4-bromo-2-hydroxybenzoate
Overview
Description
tert-Butyl 4-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2-hydroxybenzoic acid and tert-butyl alcohol in the presence of strong acids or bases.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Ester Hydrolysis: 4-bromo-2-hydroxybenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Corresponding ketones or alkanes.
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-2-hydroxybenzoate
- tert-Butyl 4-bromoacetate
- tert-Butyl 4-bromobutylcarbamate
Comparison: this compound is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, tert-butyl 4-bromoacetate and tert-butyl 4-bromobutylcarbamate have different functional groups, leading to variations in their chemical behavior and applications .
Biological Activity
Introduction
Tert-Butyl 4-bromo-2-hydroxybenzoate (CAS No. 889858-09-7) is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₁H₁₃BrO₃
- Molecular Weight : 273.123 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 316.3 ± 22.0 °C at 760 mmHg
- Flash Point : 145.1 ± 22.3 °C
These properties suggest that this compound may have favorable characteristics for various applications in medicinal chemistry and pharmacology.
Enzyme Inhibition
The compound's potential as a cholinesterase inhibitor is noteworthy. In related studies, compounds structurally analogous to this compound demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition constants (IC50 values) for these compounds were indicative of their effectiveness in preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Case Studies
- Cholinesterase Inhibition :
- Antioxidant Activity :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BrO₃ |
Molecular Weight | 273.123 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 316.3 ± 22.0 °C |
Flash Point | 145.1 ± 22.3 °C |
Antioxidant Activity (ABTS) | High |
AChE Inhibition IC50 | Low micromolar range |
Properties
IUPAC Name |
tert-butyl 4-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVOGMSFFKAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734674 | |
Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-09-7 | |
Record name | 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889858-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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